molecular formula C12H13NO3S B14297283 Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate CAS No. 113479-15-5

Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate

Cat. No.: B14297283
CAS No.: 113479-15-5
M. Wt: 251.30 g/mol
InChI Key: FHHGLOGGPZGSHW-UHFFFAOYSA-N
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Description

Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate is an organic compound with a complex structure that includes a benzamido group, a sulfanylmethyl group, and a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate typically involves multiple steps, starting with the preparation of the benzamido and sulfanylmethyl intermediates. One common method involves the reaction of benzoyl chloride with an amine to form the benzamido group, followed by the introduction of the sulfanylmethyl group through a nucleophilic substitution reaction. The final step involves the esterification of the prop-2-enoate group under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the sulfanylmethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-benzamido-3-oxobutanoate

Uniqueness

Methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate is unique due to the presence of both a benzamido group and a sulfanylmethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

113479-15-5

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methyl 3-benzamido-2-(sulfanylmethyl)prop-2-enoate

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)10(8-17)7-13-11(14)9-5-3-2-4-6-9/h2-7,17H,8H2,1H3,(H,13,14)

InChI Key

FHHGLOGGPZGSHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CNC(=O)C1=CC=CC=C1)CS

Origin of Product

United States

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